
Daidzein 4'-O-glucuronide
Overview
Description
Daidzein 4’-O-glucuronide is an organic compound belonging to the class of isoflavonoid O-glycosides. These compounds are glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Daidzein 4’-O-glucuronide is a metabolite of daidzein, a prominent soy isoflavone, and is largely found in leguminous plants .
Mechanism of Action
Target of Action
Daidzein 4’-O-glucuronide is a derivative of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one It’s parent compound, daidzein, has been shown to interact with several signaling molecules and receptors .
Mode of Action
Daidzein, its parent compound, has been shown to interact with mitogen-activated protein kinase 8 (jnk1) due to its significant anti-inflammatory activities through the jnk signaling pathway .
Biochemical Pathways
Daidzein, its parent compound, has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and so on .
Result of Action
Daidzein, its parent compound, has been shown to have a prophylactic effect on the improvement of hyperglycemia, insulin resistance, dyslipidemia, obesity, inflammation, and other complications associated with type 2 diabetes .
Action Environment
It’s known that the bioavailability of isoflavonoids can be enhanced by transglycosylation, which significantly improves their water solubility .
Biochemical Analysis
Biochemical Properties
Daidzein 4’-O-glucuronide is involved in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it acts as an agonist of the estrogen receptor . This interaction is responsible for its anti-inflammatory, antioxidant, and anti-cancer effects .
Cellular Effects
Daidzein 4’-O-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have inhibitory activities on human vascular smooth muscle cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Daidzein 4’-O-glucuronide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that Daidzein 4’-O-glucuronide could penetrate the blood–brain barrier .
Temporal Effects in Laboratory Settings
The effects of Daidzein 4’-O-glucuronide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Daidzein 4’-O-glucuronide vary with different dosages in animal models . For instance, a study showed that the oral bioavailability of Daidzein 4’-O-glucuronide increased when administered in nanoemulsion and nanosuspension formulations .
Metabolic Pathways
Daidzein 4’-O-glucuronide is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it has been found that Daidzein 4’-O-glucuronide could be hydrolyzed into Daidzein and its metabolic pathways were similar to those of Daidzein .
Transport and Distribution
Daidzein 4’-O-glucuronide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daidzein 4’-O-glucuronide typically involves the glucuronidation of daidzein. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor. The reaction is usually performed under mild conditions, with a pH range of 7.0 to 7.5 and at a temperature of around 37°C .
Industrial Production Methods: Industrial production of Daidzein 4’-O-glucuronide can be achieved through biotransformation processes using microbial cultures or engineered yeast strains that express the necessary glucuronosyltransferase enzymes. This method is advantageous due to its high yield and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Daidzein 4’-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the glucuronide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as thiols or amines, basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of Daidzein 4’-O-glucuronide.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Daidzein 4’-O-glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Investigated for its role in plant metabolism and its impact on plant physiology.
Medicine: Studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties
Comparison with Similar Compounds
Daidzin: The 7-O-glucoside of daidzein, another isoflavone glycoside with similar bioactivities.
Genistin: The 7-O-glucoside of genistein, another soy isoflavone with estrogenic and antioxidant properties.
Glycitin: The 7-O-glucoside of glycitein, known for its antioxidant and anti-inflammatory effects.
Uniqueness of Daidzein 4’-O-glucuronide: Daidzein 4’-O-glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its solubility, bioavailability, and metabolic stability. This specific modification also affects its interaction with biological targets and its overall bioactivity .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUYSKUVHUPXBV-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635942 | |
| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264236-77-3 | |
| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



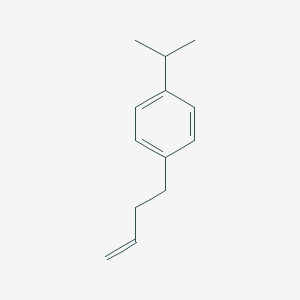
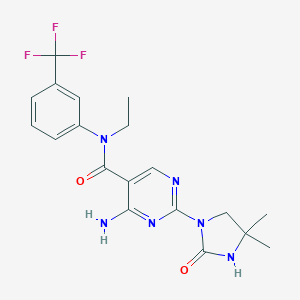
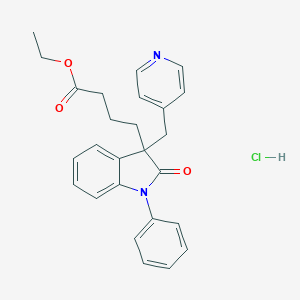

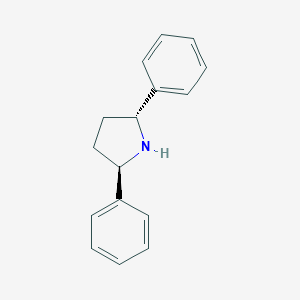
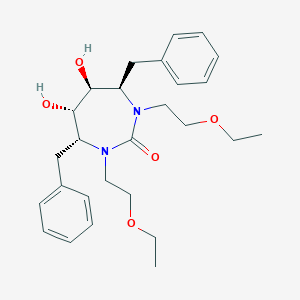
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)


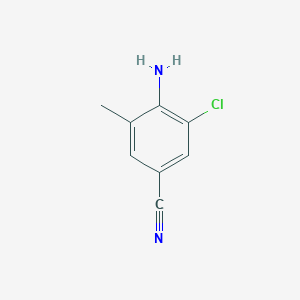
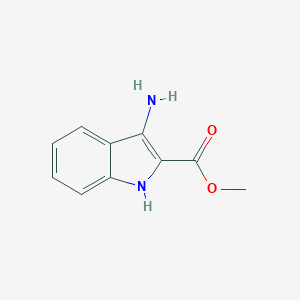
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)

